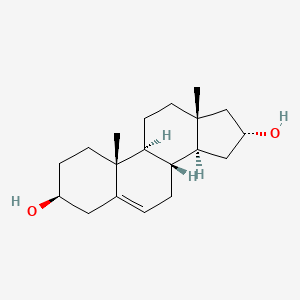

Cetadiol

Description

Cetadiol is a steroidal compound identified in metabolic and synthetic chemistry studies. It is also listed as a reagent in hormone-related synthesis, with derivatives such as this compound diacetate, implying its utility in pharmaceutical or biochemical applications . Current research highlights its presence in cancer cell studies, though its specific mechanistic role remains unclear .

Properties

CAS No. |

3642-89-5 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,16R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m0/s1 |

InChI Key |

CVCDJRPXEWJAAY-UVSUZTNJSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Both compounds are steroidal, sharing a tetracyclic core.

- Boldenone (1-dehydrotestosterone) features a ketone group at C3 and a double bond at C1–C2, whereas this compound’s exact substituents are undefined but may include diol groups based on its name ("diol" suffix) .

Functional Differences :

- Boldenone: An anabolic-androgenic steroid (AAS) used in veterinary medicine to promote muscle growth. It binds to androgen receptors, enhancing protein synthesis .

- This compound: No therapeutic applications are documented, but its metabolic decline during fermentation suggests involvement in carbohydrate or lipid pathways .

This compound vs. β-Sitosterol

Structural Similarities :

Functional Differences :

- β-Sitosterol : A phytosterol that reduces cholesterol absorption in humans and is used in dietary supplements .

- This compound: No cholesterol-related role is reported.

Functional Comparison with Metabolically Related Compounds

This compound vs. Fumaric Acid

Metabolic Roles :

- Fumaric Acid: A Krebs cycle intermediate critical for energy production. It is also used therapeutically in psoriasis for its immunomodulatory effects .

- This compound : Linked to fermentation dynamics, where its depletion correlates with carbohydrate metabolism shifts, suggesting it may act as a substrate or regulator in microbial pathways .

This compound vs. L-Kynurenine

Table 1: Key Properties of this compound and Comparable Compounds

Table 2: Metabolic Trends of this compound in Fermentation

| Fermentation Day | This compound Content (Relative) | Associated Metabolic Shifts |

|---|---|---|

| 10 | High | Peak carbohydrate degradation |

| 21 | Low | Organic acid depletion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.